N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic organic compound. It features a pyrazole ring, a furan ring, and an oxalamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and furan intermediates, followed by their coupling through an appropriate linker, and finally the formation of the oxalamide group. Common reagents might include pyrazole derivatives, furan derivatives, and oxalyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, this compound might be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxalamide derivatives, pyrazole-containing molecules, and furan-based compounds. Examples could be:
- N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(2-(furan-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Uniqueness
The uniqueness of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-13-7-8-18(28-4)16(10-13)23-21(27)20(26)22-12-17(19-6-5-9-29-19)25-15(3)11-14(2)24-25/h5-11,17H,12H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNECSZRVAOTFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.